3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features a cyclopropyl group, a nitro group, and a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and dehydrating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various esters and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring with nitro groups and is known for its high thermal stability and energetic properties.
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride: This compound has a similar pyrazole structure and is studied for its high affinity for integrin receptors.
Uniqueness
3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural rigidity and potential for unique interactions with biological targets .
Properties
Molecular Formula |
C10H13N3O4 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-(5-cyclopropyl-3-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13N3O4/c1-6(4-10(14)15)12-8(7-2-3-7)5-9(11-12)13(16)17/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
DCRDHQOMLWRLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
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